Morpholine, 4-tridecanoyl-
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Overview
Description
1-Tridecanone, 1-(4-morpholinyl)- is an organic compound with the molecular formula C17H33NO2 and a molecular weight of 283.45 g/mol . This compound is characterized by the presence of a morpholine ring attached to a tridecanone backbone, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 1-Tridecanone, 1-(4-morpholinyl)- can be achieved through various synthetic routes. One common method involves the reaction of tridecanoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the condensation of tridecanone with morpholine under acidic conditions .
Chemical Reactions Analysis
1-Tridecanone, 1-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include alcohols, carboxylic acids, and substituted morpholine derivatives.
Scientific Research Applications
1-Tridecanone, 1-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 1-Tridecanone, 1-(4-morpholinyl)- involves its interaction with various molecular targets. The morpholine ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. This compound can also interact with cellular membranes, altering their fluidity and permeability, which can affect cellular processes such as signal transduction and ion transport .
Comparison with Similar Compounds
1-Tridecanone, 1-(4-morpholinyl)- can be compared with other similar compounds such as:
1-Tridecanone: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
1-(4-Morpholinyl)ethanone: A smaller molecule with similar functional groups but different physical and chemical properties.
1-(4-Morpholinyl)decanone: A shorter chain analog with potentially different biological activities and solubility properties.
The uniqueness of 1-Tridecanone, 1-(4-morpholinyl)- lies in its combination of a long aliphatic chain with a morpholine ring, providing a balance of hydrophobic and hydrophilic properties that can be exploited in various applications.
Biological Activity
Morpholine, 4-tridecanoyl- is a compound that has garnered attention in the field of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Morpholine is a cyclic amine with a six-membered ring containing one nitrogen atom. The 4-tridecanoyl substitution introduces a long-chain fatty acid moiety, which may influence its biological interactions and solubility properties. The structural formula can be represented as follows:
1. Antifungal Activity
Research indicates that morpholine derivatives exhibit antifungal properties by inhibiting sterol biosynthesis in fungal pathogens. A study demonstrated that compounds similar to morpholine, including those with tridecanoyl substitutions, showed significant inhibition against various fungal species.
Treatment | Pathogen | Disease Reduction (%) | Severity Index (%) |
---|---|---|---|
WDG (B. subtilis) + F. oxysporum | F. oxysporum | 48 | 43.3 |
WDG (T. harzianum) + F. oxysporum | F. oxysporum | 42 | 48.3 |
Talc formulation (B. subtilis) + F. oxysporum | F. oxysporum | 44 | 46.7 |
Talc formulation (T. harzianum) + F. oxysporum | F. oxysporum | 40 | 50 |
This table illustrates the effectiveness of different formulations containing morpholine derivatives against the pathogen Fusarium oxysporum .
2. Enzymatic Activity
The enzymatic activity of morpholine derivatives has been studied extensively, particularly in relation to their role in biocontrol mechanisms against phytopathogens. For instance, Trichoderma harzianum exhibited high chitinase activity, which is vital for degrading fungal cell walls.
Incubation Days | Chitinase Activity (U ml⁻¹ min⁻¹) |
---|---|
Day 1 | 33.69 |
Day 5 | 154.23 |
Day 10 | 12.47 |
The data indicates that chitinase activity peaks at day five before declining, suggesting a dynamic response to the presence of pathogens .
Study on Antimicrobial Efficacy
In a pharmacological study, morpholine derivatives were evaluated for their antimicrobial activity against various bacterial strains, including Pseudomonas aeruginosa. The most active compound showed a Minimum Inhibitory Concentration (MIC) of 125 µg/mL, indicating potent antibacterial properties.
- Compound : Morpholine derivative with trifluoromethoxy group
- MIC against Pseudomonas aeruginosa : 125 µg/mL
- Comparison : This value was significantly lower than that of the reference drug chloramphenicol .
Toxicological Assessment
Toxicological studies have also been conducted to assess the safety profile of morpholine derivatives. The IC₅₀ values against NIH/3T3 cells were found to be relatively high (316 µM), suggesting low toxicity at effective concentrations.
- IC₅₀ values :
- Compound A: 316 µM
- Compound B: 100 µM
These findings indicate that while these compounds are effective against their targets, they exhibit minimal toxicity towards mammalian cells .
Properties
CAS No. |
101831-42-9 |
---|---|
Molecular Formula |
C17H33NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-morpholin-4-yltridecan-1-one |
InChI |
InChI=1S/C17H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17(19)18-13-15-20-16-14-18/h2-16H2,1H3 |
InChI Key |
LEHHXQAJLHGVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)N1CCOCC1 |
Origin of Product |
United States |
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